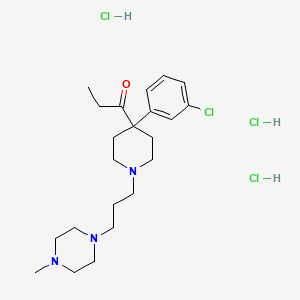
Acetato de Farnesol
Descripción general
Descripción
Synthesis Analysis
The synthesis of geometrical stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene has been accomplished, providing valuable insights into the geometry of substituted double bonds. Proton magnetic resonance (PMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, along with mass spectrometry, have been instrumental in understanding the structure of these isomers (Nishino & Bowers, 1976).
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(p-anisyl)tin acetate and trimesityltin acetate, has been determined to feature monomeric structures with asymmetric bidentate ligand acetates (Wharf & Simard, 1992). These studies highlight the importance of bond valence analysis and the coordination environment in understanding the chemical behavior of complex organic compounds.
Chemical Reactions and Properties
Research on the synthesis of related compounds like (3E,8Z,11Z)-tetradeca-3,8,11-trienyl acetate, a pheromone component, demonstrates the intricate reactions involved in producing structurally complex molecules (Cabezas, 2019). Such syntheses often involve multiple steps, each critical for the overall yield and purity of the final product.
Physical Properties Analysis
The physical properties of 3,7,11-trimethyldodeca-2,6,10-trienyl acetate and its isomers are closely linked to their molecular structure. The determination of crystal and molecular structures through X-ray crystallography provides insights into the spatial arrangement of atoms and the implications for physical properties like melting points, solubility, and crystallinity (Khan et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of 3,7,11-trimethyldodeca-2,6,10-trienyl acetate. Studies on related compounds reveal how specific functional groups and structural motifs affect chemical behavior, such as in Friedel-Crafts alkylations, highlighting the compound's potential reactivity patterns and chemical versatility (Wilsdorf, Leichnitz, & Reissig, 2013).
Aplicaciones Científicas De Investigación
Microbiología: Detección de Quórum y Factor de Virulencia en Candida albicans
El acetato de farnesol se ha identificado como una molécula de detección de quórum (QSM) en el hongo Candida albicans. Desempeña un papel crucial en la inhibición de la formación de tubos germinales, controlando así la transición de la forma de levadura a la forma micelial, que es esencial para la virulencia {svg_1}. Además, actúa como un agente antifúngico contra hongos competidores y sirve como un factor de virulencia en estudios de patogenicidad en ratones {svg_2}.
Inmunología: Modulación de la Respuesta Inmune
En la investigación inmunológica, se ha demostrado que el this compound regula la respuesta inmune de las células epiteliales vaginales contra Candida albicans. Estimula la regulación al alza de la respuesta inmune innata de tipo Th17 y la inmunidad humoral de tipo Th2 después de la infección, lo que es significativo para desarrollar estrategias terapéuticas para la candidiasis vulvovaginal (VVC) {svg_3}.
Farmacología: Posible Fármaco Antifúngico
La actividad antifúngica del this compound está bajo investigación por su potencial como un nuevo fármaco antifúngico. Su capacidad para reducir la patogenicidad de Candida albicans al disminuir la secreción y la expresión de proteasas aspárticas secretoras (Saps) es particularmente notable. Estas enzimas están asociadas con el daño tisular y la evasión de las respuestas inmunitarias del huésped durante las infecciones sistémicas {svg_4}.
Industria de Sabores y Fragancias: Compuesto de Sabor
El this compound se utiliza como un compuesto de sabor en la industria alimentaria. Se puede encontrar en varios alimentos, como los arándanos, y se utiliza por su perfil de sabor floral y verde. También se evalúa para su seguridad como aditivo alimentario por organismos reguladores como FEMA y JECFA {svg_5}.
Industria Cosmética: Soluciones de Aplicación en la Piel
En la industria cosmética, el this compound se utiliza en soluciones de aplicación en la piel. Se aplica externamente sobre el cabello y el cuero cabelludo secos, evitando cualquier piel dañada. El compuesto es valorado por su eficacia y rendimiento óptimo en formulaciones cosméticas {svg_6}.
Agricultura: Protección de Plantas
El this compound sirve como un intermedio en la síntesis de ciertos volátiles de plantas como el (3E)-4,8-dimetil-1,3,7-nonatrieno (DMNT), que son inducidos por ataques de herbívoros. Estos volátiles protegen a las plantas del daño de los herbívoros, destacando su papel en la investigación agrícola y las estrategias de protección de plantas {svg_7}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Farnesol acetate, also known as 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, acetate or 3,7,11-Trimethyldodeca-2,6,10-trienyl acetate, is a sesquiterpenoid precursor of insect juvenile hormones (JH) that itself has JH activity . It has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca 2+ channels in some mammalian cell types . It also acts on the bile acid receptor and amine oxidase [flavin-containing] B .
Mode of Action
Farnesol acetate interacts with its targets by acting as a flexible hydrophobic molecular valve for restricting untimely Ca 2+ passage through some types of canonical Ca 2+ channels . This action is facilitated by covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .
Biochemical Pathways
Farnesol acetate is involved in the mevalonate biosynthetic pathway, where it functions as an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod JHs . The tandem mevalonate pathway and Ca 2+ channels originated early in eukaryotic evolution, and have since been well conserved .
Pharmacokinetics
It is known that farnesol synthesis and secretion are distinct and separate events . The pellet:supernatant ratios for Farnesol were high, up to 12:1 , suggesting that it may have unique ADME properties that impact its bioavailability.
Result of Action
Farnesol acetate has been shown to inhibit fungal growth and reproduction via multiple pathways, including inducing reactive oxygen species (ROS) and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis . It also modifies the Bax/Bcl-2 ratio, thereby inhibiting the induction of apoptosis .
Action Environment
The action of Farnesol acetate can be influenced by the growth medium chosen . For example, the levels of Farnesol and the three aromatic fusel alcohols can be greatly altered by the growth medium chosen . Furthermore, environmental factors such as the presence of other organisms can also influence its action, as Farnesol can act as an antifungal agent versus other potentially competing fungi .
Propiedades
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIGZINMAOQWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047222 | |
| Record name | Farnesyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Rosy floral aroma | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.914 | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
29548-30-9 | |
| Record name | Farnesyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029548309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Farnesyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the antibacterial mechanism of Farnesol acetate?
A1: Research suggests that Farnesol acetate exhibits antibacterial activity through multiple mechanisms. One study found that it disrupts bacterial cell membranes, leading to leakage of cellular components such as lactate dehydrogenase (LDH), alkaline phosphatase (ALP), and proteins. [] This disruption is indicated by increased levels of these components in the surrounding media. Farnesol acetate also exhibits inhibitory effects against specific enzymes crucial for bacterial survival, such as beta-lactamase TEM-72 and dihydrofolate reductase (DHFR). [] These inhibitory actions further contribute to its antibacterial efficacy.
Q2: Against which bacteria does Farnesol acetate show promising activity?
A2: Studies indicate that Farnesol acetate demonstrates inhibitory effects against both Gram-positive and Gram-negative bacteria. It has shown efficacy against Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. [] This broad-spectrum activity makes Farnesol acetate a promising candidate for further investigation as a potential antibacterial agent.
Q3: How does the chemical composition of essential oils containing Farnesol acetate vary?
A3: The concentration of Farnesol acetate can vary significantly depending on the plant source and extraction method. For instance, in Cananga odorata var. fruticosa (Cananga), the essential oil composition differed between accessions from Kediri and Cipanas. [] The Kediri accession contained 14.24% Farnesol acetate, while the Cipanas accession had a lower concentration. This highlights the importance of considering plant variety and extraction techniques when studying the properties of essential oils containing Farnesol acetate.
Q4: What is the role of molecular docking studies in understanding Farnesol acetate's activity?
A4: Molecular docking simulations help visualize and predict the interactions between Farnesol acetate and its target proteins. [] In the case of bacterial enzymes, these simulations revealed that Farnesol acetate exhibits favorable binding energies with beta-lactamase TEM-72 and dihydrofolate reductase (DHFR), indicating strong interactions. [] This information provides insights into the potential mechanisms of action at a molecular level, aiding in the development of more effective antibacterial agents.
Q5: Are there any known applications of Farnesol acetate beyond antibacterial activity?
A5: While research primarily focuses on its antibacterial properties, Farnesol acetate also serves as a crucial intermediate in synthesizing complex molecules. For example, it acts as a starting material in the synthesis of the marine natural product (±)-cyclozonarone, which exhibits significant bioactivity. [] This highlights the versatility of Farnesol acetate as a building block in organic synthesis, potentially leading to the development of novel compounds with diverse applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



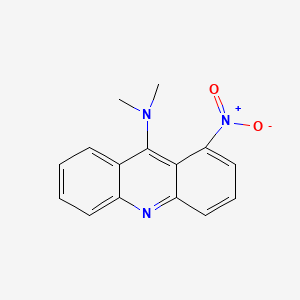
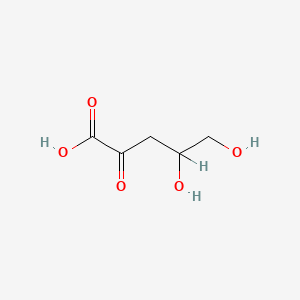
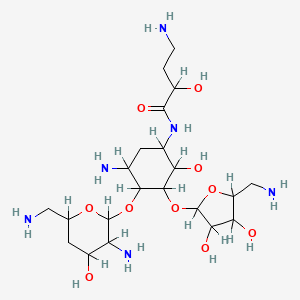
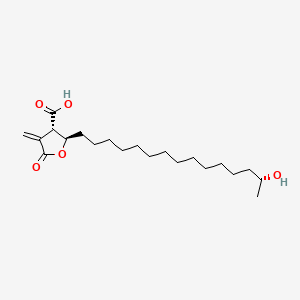
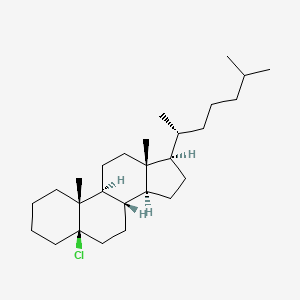




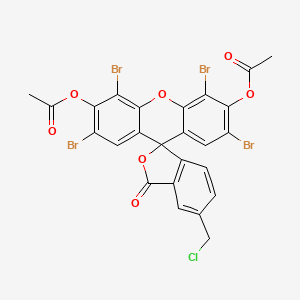

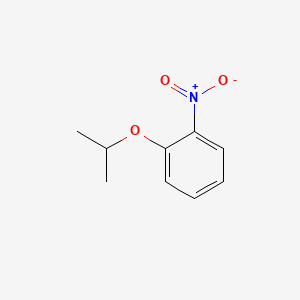
![3-(6H-Dibenzo[b,e]thiepin-11-ylidene)tropane](/img/structure/B1205402.png)
